

High-performance liquid chromatography (HPLC) analysis of N-Desethyloxybutynin

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Compound of Interest

N-Desethyloxybutynin
hydrochloride

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Application Note: HPLC Analysis of N-Desethyloxybutynin Abstract

This document provides a detailed protocol for the quantitative analysis of N-Desethyloxybutynin, a primary active metabolite of oxybutynin, in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be simple, rapid, and reliable, making it suitable for routine quality control and research applications.

Introduction

N-Desethyloxybutynin is a significant metabolite of oxybutynin, a medication used to treat overactive bladder. The pharmacological activity of N-Desethyloxybutynin necessitates its accurate quantification in drug metabolism studies and for quality assurance of pharmaceutical formulations. This application note details a validated HPLC method for its determination.

Experimental Instrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV detector is employed. The specific conditions are summarized in the table below.

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	210 nm
Run Time	10 minutes

Reagents and Standards

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Phosphoric acid (analytical grade)
- Ultrapure water
- N-Desethyloxybutynin reference standard

Standard Solution Preparation

A stock solution of N-Desethyloxybutynin (100 μ g/mL) is prepared by dissolving the reference standard in the mobile phase. Working standards are prepared by serially diluting the stock solution to concentrations ranging from 1 μ g/mL to 50 μ g/mL.



Sample Preparation

For pharmaceutical dosage forms, a quantity of finely powdered tablets or syrup equivalent to a known amount of the active pharmaceutical ingredient is accurately weighed and dissolved in the mobile phase. The solution is sonicated for 15 minutes and then filtered through a 0.45 μ m syringe filter before injection.

Method Validation

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of N-Desethyloxybutynin. The calibration curve demonstrated excellent linearity over the concentration range.

Parameter	Result
Concentration Range	1 - 50 μg/mL
Correlation Coefficient (r²)	> 0.999
Regression Equation	y = mx + c

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays.

Precision Type	%RSD
Intra-day (n=6)	< 2.0%
Inter-day (n=6)	< 2.0%

Accuracy



Accuracy was assessed by the recovery of known amounts of N-Desethyloxybutynin spiked into a placebo matrix.

Spiked Concentration (µg/mL)	Mean Recovery (%)
Low	98.5%
Medium	99.2%
High	101.1%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ.

Parameter	Value
LOD	0.1 μg/mL
LOQ	0.3 μg/mL

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of N-Desethyloxybutynin.





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Caption: HPLC Analysis Workflow for N-Desethyloxybutynin.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of N-Desethyloxybutynin in pharmaceutical samples. The method is straightforward, accurate, and precise, making it highly suitable for routine quality control and research environments.

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